6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Commonly, the synthesis might start with the preparation of 1,3-benzodioxole and 2,4-dichlorophenyl derivatives, followed by their reaction with triazole and thiadiazole intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, compounds like 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be explored for their therapeutic potential, particularly in treating infections and cancer.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazolothiadiazoles may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell division, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is the presence of both the 1,3-benzodioxole and 2,4-dichlorophenyl groups. These groups may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C16H8Cl2N4O2S |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8Cl2N4O2S/c17-9-2-3-10(11(18)6-9)14-19-20-16-22(14)21-15(25-16)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2 |
InChI Key |
RPUJEUGVLSAOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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